2-O-tert-butyl 4-O-ethyl 5-[cyclopropyl(hydroxy)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate
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Overview
Description
“2-O-tert-butyl 4-O-ethyl 5-[cyclopropyl(hydroxy)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate” is a synthetic organic compound that belongs to the class of pyrrole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-O-tert-butyl 4-O-ethyl 5-[cyclopropyl(hydroxy)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Introduction of the cyclopropyl group: This step might involve the reaction of a suitable precursor with a cyclopropyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
“2-O-tert-butyl 4-O-ethyl 5-[cyclopropyl(hydroxy)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate” can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.
Reduction: The ester groups can be reduced to alcohols using reducing agents like LiAlH4.
Substitution: The cyclopropyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4.
Reduction: LiAlH4, NaBH4.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and functional groups.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of “2-O-tert-butyl 4-O-ethyl 5-[cyclopropyl(hydroxy)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate” would depend on its specific biological target. Generally, compounds of this type can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The cyclopropyl and ester groups may play a role in binding to the target site and influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
5-(cyclopropyl-hydroxy-methyl)-3-methyl-1H-pyrrole-2,4-dicarboxylic acid methyl ester: Similar structure but with different ester groups.
3-methyl-1H-pyrrole-2,4-dicarboxylic acid diethyl ester: Lacks the cyclopropyl and hydroxyl groups.
5-(cyclopropyl-methyl)-3-methyl-1H-pyrrole-2,4-dicarboxylic acid 2-tert-butyl ester 4-ethyl ester: Lacks the hydroxyl group.
Uniqueness
The presence of both cyclopropyl and hydroxyl groups, along with multiple ester functionalities, makes “2-O-tert-butyl 4-O-ethyl 5-[cyclopropyl(hydroxy)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate” unique
Properties
Molecular Formula |
C17H25NO5 |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-O-tert-butyl 4-O-ethyl 5-[cyclopropyl(hydroxy)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C17H25NO5/c1-6-22-15(20)11-9(2)12(16(21)23-17(3,4)5)18-13(11)14(19)10-7-8-10/h10,14,18-19H,6-8H2,1-5H3 |
InChI Key |
IZYWPTFQCILEJO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)OC(C)(C)C)C(C2CC2)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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